molecular formula C18H16N2O3S3 B2733161 (E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-21-9

(E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No.: B2733161
CAS No.: 637318-21-9
M. Wt: 404.52
InChI Key: YPENKMQBEUKQAL-XNTDXEJSSA-N
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Description

The compound “(E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide” is a structurally complex molecule featuring a thioxothiazolidinone core (4-oxo-2-thioxothiazolidin-3-yl) substituted at position 5 with a thiophen-2-ylmethylene group. The acetamide side chain is N-substituted with a 4-ethoxyphenyl moiety, contributing to its lipophilicity and electronic profile. The (E)-configuration of the thiophen-2-ylmethylene substituent ensures a planar geometry, which may enhance π-π stacking interactions with biological targets. This compound belongs to a class of heterocyclic derivatives known for their diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S3/c1-2-23-13-7-5-12(6-8-13)19-16(21)11-20-17(22)15(26-18(20)24)10-14-4-3-9-25-14/h3-10H,2,11H2,1H3,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPENKMQBEUKQAL-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Thioxothiazolidinyl Moiety : The reaction of a thiazolidine-2,4-dione derivative with a thiophen-2-ylmethylene compound under basic conditions leads to the formation of the thioxothiazolidinyl intermediate.
  • Acylation Reaction : The intermediate is then acylated using an appropriate acyl chloride or anhydride to introduce the acetamide group.
  • Ethoxyphenyl Substitution : Finally, the ethoxyphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis process.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiazolidinones possess broad-spectrum activity against various pathogens.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/mL
Compound BEscherichia coli16 µg/mL
(E)-N-(4-ethoxyphenyl)-2-(4-oxo...)Candida albicans12 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and lung cancer cells. The mechanism appears to involve the activation of specific signaling pathways that regulate cell proliferation and survival.

Case Study: Induction of Apoptosis in Leukemia Cells

A study by Chandrappa et al. demonstrated that thiazolidinone derivatives, including (E)-N-(4-ethoxyphenyl)-2-(4-oxo...) induced apoptosis in human leukemia cells through the activation of caspase pathways. The findings suggest that these compounds could serve as potential therapeutic agents for leukemia treatment .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death.
  • Anticancer Mechanism : It may induce apoptosis by targeting signaling pathways involved in cell cycle regulation and survival, such as the PI3K/Akt and MAPK pathways .

Research Findings

Recent studies have highlighted the potential of thiazolidinone derivatives as promising scaffolds for designing new antifungal and anticancer agents. For example, a recent publication reported on the synthesis and evaluation of new derivatives that showed enhanced activity against resistant strains of fungi and cancer cells .

Table 2: Summary of Research Findings on Biological Activities

Study ReferenceBiological ActivityKey Findings
Chandrappa et al.AnticancerInduced apoptosis in leukemia cells
Zhou et al.AntimicrobialBroad-spectrum activity against multiple pathogens
Avupati et al.AntihyperglycemicPotential for diabetes management

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “(E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide” can be contextualized by comparing it to analogous thioxothiazolidinone derivatives. Below is a detailed analysis based on synthetic yields, physicochemical properties, substituent effects, and biological implications.

Computational and Graph-Based Comparisons

Graph-based structure comparison methods () highlight shared subgraphs between the target and analogs, such as the thioxothiazolidinone core and acetamide linkage. Differences lie in the substituent topology: thiophene’s five-membered aromatic system versus indole’s bicyclic structure (Compound 10) or nitro-furyl’s oxygen heterocycle (Compounds 12–13) .

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-N-(4-ethoxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide, and how can reaction conditions be monitored for purity?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiazolidinone core followed by functionalization. For example:

Thiazolidinone Core Synthesis : React 5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one with chloroacetyl chloride in DMF under basic conditions (e.g., K₂CO₃) to introduce the acetamide side chain .

Coupling with 4-Ethoxyaniline : Use nucleophilic substitution or amidation to attach the 4-ethoxyphenyl group.

Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) or HPLC (C18 column, acetonitrile/water gradient) ensures reaction completion and purity .

Q. Q2. Which spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., E/Z configuration of the thiophenylmethylene group) and acetamide linkage. Key signals include δ 10.2–10.8 ppm (NH of acetamide) and δ 7.2–8.1 ppm (aromatic protons) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O of thiazolidinone) and ~1250 cm⁻¹ (C-O of ethoxy group) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 417.04) .

Q. Q3. How can researchers screen the biological activity of this compound in preclinical models?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., COX-2 or kinase assays), and antimicrobial activity (MIC determination against Gram+/− bacteria) .
  • In Vivo Models : Use rodent models (e.g., Wistar rats) for anti-inflammatory or hypoglycemic activity, monitoring biomarkers like TNF-α or blood glucose levels .

Advanced Research Questions

Q. Q4. How does stereochemistry (E/Z isomerism) at the thiophen-2-ylmethylene group influence bioactivity?

Methodological Answer:

  • Stereochemical Analysis : Use NOESY NMR or X-ray crystallography (e.g., SHELXL ) to determine configuration. Computational modeling (DFT) predicts stability and electronic effects.
  • Biological Impact : Compare IC₅₀ values of E vs. Z isomers in enzyme assays. For example, the E-configuration may enhance binding to hydrophobic enzyme pockets due to planar geometry .

Q. Q5. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Meta-Analysis : Cross-reference bioactivity data with electronic (Hammett constants) or steric (Taft parameters) descriptors of substituents.
  • Controlled Modifications : Systematically alter the thiophene or ethoxyphenyl groups and test derivatives. For example, replacing thiophene with furan reduces potency, indicating π-π stacking is critical .
  • Statistical Validation : Use ANOVA or machine learning (e.g., random forest) to identify significant SAR trends .

Q. Q6. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like PPAR-γ or EGFR. Focus on hydrogen bonding (acetamide NH to Ser289 in PPAR-γ) and hydrophobic interactions (thiophene with Leu330) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Q. Q7. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Optimized Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis.
  • Purification : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) or crystallization in ethanol/water (7:3) to isolate enantiomers .
  • Quality Control : Monitor enantiomeric excess (ee) via chiral GC or CD spectroscopy .

Data Analysis and Validation

Q. Q8. How should researchers address discrepancies in reported biological activity across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration).
  • Dose-Response Curves : Compare EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • Meta-Data Sharing : Publish raw data (e.g., NMR spectra, assay protocols) in repositories like Zenodo for transparency .

Q. Q9. What analytical methods validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS for hydrolysis products (e.g., free thiophene or ethoxyaniline).
  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests shelf stability) .

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